Sodium;1,3,5-triazinane-2,4,6-trione

Description

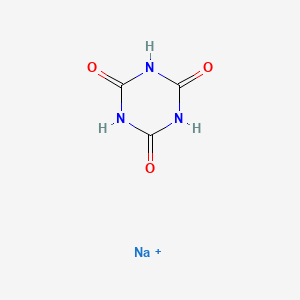

Sodium;1,3,5-triazinane-2,4,6-trione is a sodium salt derivative of the triazinane-trione core structure. Sodium Dichloroisocyanurate is a water-soluble, crystalline powder used as an eco-friendly sterilizing agent due to its chlorine release capabilities . The sodium ion enhances solubility, making it suitable for disinfection and pharmaceutical applications.

Properties

Molecular Formula |

C3H3N3NaO3+ |

|---|---|

Molecular Weight |

152.06 g/mol |

IUPAC Name |

sodium;1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C3H3N3O3.Na/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);/q;+1 |

InChI Key |

QHFDHWJHIAVELW-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1.[Na+] |

Origin of Product |

United States |

Preparation Methods

Acidification of Sodium Salts of 2,4,6-Trimercapto-1,3,5-Triazine

One of the most documented methods involves the acidification of aqueous solutions of sodium salts of 2,4,6-trimercapto-1,3,5-triazine to precipitate the corresponding triazine compound.

- Starting Material: Aqueous solution of trisodium salt of 2,4,6-trimercapto-1,3,5-triazine.

- Acidification: The solution is acidified to a pH range of approximately 1.5 to 2.5, preferably 1.75 to 2.25, using strong inorganic acids such as sulfuric acid, hydrochloric acid, or phosphoric acid. Strong organic acids like trifluoroacetic acid or p-toluenesulphonic acid can also be used.

- Temperature: The reaction is typically carried out at 40–70 °C, with an optimal range of 55–62 °C.

- Additives: Small amounts of organic high-molecular-weight polyacrylamide (0.01 to 1 g/L) are added to improve precipitation and filtration.

- Concentration: The salt concentration in the feed solution is maintained between 0.80 and 1.45 mol/L.

- The process yields highly pure 2,4,6-trimercapto-1,3,5-triazine (>99% purity) with very low ash content (<0.1%).

- The product is filtered under vacuum and dried at 105 °C.

| Parameter | Value |

|---|---|

| Starting trisodium salt | 137.5 g (0.565 mol) |

| Water | 412.5 g |

| Sulfuric acid (40%) | 207.6 g (0.847 mol) |

| Reaction temperature | Room temperature to 60 °C |

| pH during acidification | Maintained ~2 |

| Filtration time | ~3 hours |

| Drying temperature | 105 °C under vacuum |

| Purity of final product | >99% |

| Ash content | <0.1% |

This method is noted for its economic and ecological advantages, including shorter filtration and drying times, and high product quality.

Reaction of Cyanuric Chloride with Sodium Hydrosulfide

Another preparation route involves the reaction of cyanuric chloride with sodium hydrosulfide in an organic solvent medium.

- Reactants: Cyanuric chloride dissolved in an organic solvent (10–50% weight concentration) reacts with an aqueous sodium hydrosulfide solution (10–50% weight concentration).

- Reaction Conditions: Temperature ranges from -20 °C to 100 °C, with reaction times from 30 minutes up to 5 hours.

- pH Control: Before reaction completion, the pH is adjusted to 5–7.

- Stoichiometry: The weight ratio of sodium hydrosulfide solution to cyanuric chloride solution varies from 1:0.2 to 1:5.5.

- Addition Rate: Sodium hydrosulfide is added dropwise over 10 minutes to 3 hours.

- The reaction proceeds to form 1,3,5-triazine-2,4,6-(1H,3H,5H) trithioalcohol (a trithio derivative).

- Prolonged reaction times (>5 hours) lead to complete conversion to the desired product.

- The product is isolated from the reaction mixture after completion.

This method provides an alternative synthesis pathway focusing on sulfur-substituted triazine derivatives, which can be further converted or purified to the sodium salt of 1,3,5-triazinane-2,4,6-trione.

Solid-Phase and Combinatorial Synthesis of Substituted Triazinane-2,4,6-Triones

For advanced derivatives, such as 1,3,5-trisubstituted triazinane-2,4,6-triones, solid-phase synthesis methods have been developed.

- Resin-bound intermediates are alkylated or substituted to yield libraries of 1,3-disubstituted or 1,3,5-trisubstituted triazinane-2,4,6-trione compounds.

- These methods allow for high yields and structural diversity, useful in pharmaceutical and biochemical screening.

- The process involves sequential alkylation and cleavage steps under controlled conditions.

While this method is more applicable to substituted derivatives, it informs the broader synthetic strategies for triazine-based compounds.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | pH Range | Temperature Range | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| Acidification of Sodium Salt (Method 1) | Trisodium salt of 2,4,6-trimercapto-1,3,5-triazine | Acidification with H2SO4 or HCl; pH control | 1.5–2.5 | 40–70 °C | >99% purity, <0.1% ash | Polyacrylamide additive improves filtration |

| Cyanuric Chloride + Sodium Hydrosulfide (Method 2) | Cyanuric chloride + NaSH aqueous solution | Organic solvent medium; pH adjusted to 5–7 | ~5–7 | -20 to 100 °C | High conversion after 5 h | Dropwise addition; sulfur-substituted intermediate |

| Solid-Phase Synthesis (Method 3) | Resin-bound intermediates | Sequential alkylation and cleavage | N/A | Controlled lab conditions | High yield for substituted derivatives | Used for combinatorial libraries |

Summary of Key Research Findings

- The acidification method (Method 1) is the most industrially viable for producing high-purity sodium;1,3,5-triazinane-2,4,6-trione, with tight pH and temperature control crucial for product quality.

- The cyanuric chloride reaction (Method 2) offers a sulfur-rich intermediate route, adaptable for further functionalization but requires careful pH and temperature management to avoid side reactions.

- Solid-phase synthesis techniques (Method 3) enable the creation of diverse substituted triazinane derivatives, expanding the utility of the core structure in medicinal chemistry.

- Additives such as polyacrylamide improve process efficiency by facilitating better precipitation and filtration.

- Strong inorganic acids (sulfuric, hydrochloric) are preferred for acidification steps due to their effective pH control and cost efficiency, although strong organic acids can be used for specialized applications.

Chemical Reactions Analysis

Types of Reactions: Sodium;1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form triazine derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

Oxidation: Triazine derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted triazines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties

Sodium;1,3,5-triazinane-2,4,6-trione derivatives have been investigated for their anticancer potential. Research indicates that these compounds exhibit significant activity against various cancer cell lines. For instance:

- Synthesis and Activity : A study synthesized several 1,3,5-triazine derivatives and evaluated their activity against lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines. The results demonstrated that certain derivatives exhibited higher antiproliferative effects compared to standard treatments .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Structure | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Derivative A | A549 | 15 | High |

| Derivative B | HepG2 | 20 | Moderate |

| Derivative C | MCF-7 | 25 | Low |

2. Drug Delivery Systems

Recent studies have explored the use of this compound as a carrier for drug delivery. Its ability to form complexes with various therapeutic agents enhances bioavailability and targeted delivery to specific organs such as the liver and lungs .

Agricultural Applications

1. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent in agricultural settings. It has been tested against various pathogens affecting crops:

- Efficacy Against Pathogens : this compound derivatives were evaluated for their effectiveness against E. coli and S. aureus. Results indicated significant antibacterial activity with potential applications in crop protection .

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Derivative D | 10 µg/mL |

| S. aureus | Derivative E | 15 µg/mL |

Material Sciences

1. Synthesis of Functional Materials

this compound is utilized in the synthesis of functional materials such as polymers and coatings due to its structural properties.

- Polymerization Studies : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved performance in high-temperature applications .

Case Studies

Case Study 1: Anticancer Screening

A comprehensive screening of various this compound derivatives was conducted to assess their anticancer properties. The study involved synthesizing a library of compounds and evaluating their cytotoxic effects on multiple cancer cell lines.

Results:

The study identified several derivatives with promising anticancer activity that could lead to further development in clinical applications .

Case Study 2: Agricultural Field Trials

Field trials were conducted to evaluate the efficacy of this compound as an antimicrobial agent in agricultural settings.

Results:

The trials showed a significant reduction in pathogen load on treated crops compared to untreated controls. This highlights its potential as a biopesticide .

Mechanism of Action

The mechanism of action of sodium;1,3,5-triazinane-2,4,6-trione involves its ability to form stable complexes with various metal ions. This property makes it an effective chelating agent. Additionally, its aromatic structure allows it to participate in various chemical reactions, contributing to its versatility in different applications .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The triazinane-trione core allows diverse functionalization, significantly altering properties:

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl in ) increase thermal stability (melting points >290°C), while alkyl substituents (e.g., propyl in ) lower melting points and enhance organic solubility .

- Sodium Counterion : Sodium salts like Sodium Dichloroisocyanurate exhibit high water solubility, critical for sterilization applications .

Thermal and Chemical Stability

- Tetrazole Derivatives : 1,3,5-Tris((1/2H-tetrazol-5-yl)methyl)-triazinane-trione exhibits stability up to 250°C, with DSC/TGA data confirming resistance to decomposition .

- Halogenated Derivatives : 1,3,5-Tribromo-triazinane-trione (C$3$N$3$O$3$Br$3$) is a potent oxidizing agent used in water treatment .

Data Tables

Table 1: Comparative Analysis of Key Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.